4-(azidomethyl)tetrahydro-2H-pyran
Overview
Description
4-(Azidomethyl)tetrahydro-2H-pyran is a chemical compound characterized by the presence of an azidomethyl group attached to the tetrahydro-2H-pyran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tetrahydro-2H-pyran as the starting material.
Azidation Reaction: The key step involves the introduction of the azidomethyl group. This can be achieved through the reaction of tetrahydro-2H-pyran with an appropriate azidating agent, such as sodium azide (NaN₃) in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the azidomethyl group.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The compound is purified using standard techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azidomethyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the azidomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of azides.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
Scientific Research Applications
4-(Azidomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic acid
4-(Azidomethyl)benzaldehyde
4-(Azidomethyl)phenol
Properties
IUPAC Name |
4-(azidomethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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